molecular formula C18H20ClNO6 B12196101 N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B12196101
M. Wt: 381.8 g/mol
InChI Key: MRANCLJERLPCHE-UHFFFAOYSA-N
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Description

N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic coumarin-derived compound featuring a norleucine residue conjugated to a substituted chromenone core. The structure includes:

  • An acetyl linker bridging the coumarin system to norleucine (a non-proteinogenic amino acid analog with a linear hexanoic acid side chain).

Norleucine’s inclusion replaces natural amino acids (e.g., glycine in related compounds like N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine ), altering solubility, metabolic stability, and binding interactions.

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20ClNO6/c1-3-4-5-13(17(23)24)20-16(22)7-11-9(2)10-6-12(19)14(21)8-15(10)26-18(11)25/h6,8,13,21H,3-5,7H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

MRANCLJERLPCHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has been studied for various biological activities, including:

  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Similar coumarin derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects : The inhibition of inflammatory pathways has been observed in related coumarins, indicating potential therapeutic uses in inflammatory diseases.

Cancer Research

Recent studies have indicated that coumarin derivatives can induce differentiation in cancer cells. For instance, research on human promyelocytic leukemia cells (HL-60) has shown that specific coumarins can promote terminal differentiation, suggesting potential applications in cancer therapy .

Neuropharmacology

This compound may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter degradation. Compounds with similar structures have been shown to selectively inhibit MAO-B, which could be beneficial in treating neurodegenerative disorders such as Parkinson's disease .

Antimicrobial Research

The compound's structural similarities to other known antimicrobial agents suggest it could be effective against resistant strains of bacteria. Studies on related coumarins have demonstrated their ability to act as efflux pump inhibitors in Staphylococcus aureus, enhancing the efficacy of existing antibiotics .

Case Study 1: Differentiation Induction in HL-60 Cells

A study examined the effects of various coumarins on HL-60 cell differentiation. Compounds like esculetin and imperatorin showed strong activity, indicating that this compound could similarly induce differentiation through its unique structure .

Case Study 2: MAO Inhibition

Research on a series of coumarin derivatives revealed that certain compounds acted as potent inhibitors of MAO-A and MAO-B. This suggests that N-[6-chloro...norleucine might also demonstrate similar inhibitory effects, providing a potential pathway for developing treatments for mood disorders .

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesBiological Activity
CoumarinBasic benzopyrone structureAntimicrobial, Antioxidant
7-HydroxycoumarinHydroxylated at position 7Anticoagulant
UmbelliferoneHydroxymethyl derivativeAntioxidant, Antimicrobial
6-ChlorocoumarinChlorinated at position 6Antimicrobial

Mechanism of Action

The mechanism of action of N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents on Coumarin Core Amino Acid/Analog Functional Groups Introduced
Target Compound (This Work) 6-Cl, 7-OH, 4-Me, 2-oxo Norleucine Acetyl, aliphatic side chain
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Cl, 7-OH, 4-Me, 2-oxo Glycine Acetyl, short-chain carboxylate
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-Me, 2-oxo Hydrazide Nitrobenzylidene, acetohydrazide
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) 4-Me, 2-oxo Hydrazide Phenylallylidene, acetohydrazide

Key Observations :

  • Hydrazide derivatives (e.g., 2k, 2l) prioritize hydrogen-bonding interactions via the hydrazide group, whereas the acetyl-norleucine linkage may favor protease resistance .

Key Observations :

  • The target compound’s synthesis likely parallels methods for glycine analogs , but norleucine’s bulkier side chain may necessitate optimized reaction conditions (e.g., extended reaction times).
  • Hydrazide derivatives achieve moderate yields (~70%) under mild conditions , suggesting superior scalability compared to norleucine conjugates.

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Unreported Unreported Unreported
2k 3435 (OH), 1685 (C=O) 2.41 (s, 3H, CH₃), 6.85–8.50 (aromatic H) 161.5 (C=O), 153.2 (NO₂)
2l 3060 (C-H aromatic), 1680 (C=O) 2.39 (s, 3H, CH₃), 6.70–7.60 (aromatic H) 160.8 (C=O), 139.5 (allylidene CH)

Key Observations :

  • The target compound’s acetyl-norleucine group would exhibit distinct NMR signals: ¹H NMR: δ ~1.2–1.6 (m, norleucine CH₂), δ ~4.1 (acetyl-CH₂). ¹³C NMR: δ ~175 (acetyl C=O), δ ~35–45 (norleucine CH₂).
  • Absence of nitro (2k) or allylidene (2l) groups simplifies the aromatic region compared to hydrazide analogs .

Biological Activity

N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a coumarin moiety with an acetyl group linked to norleucine, an amino acid. Its molecular formula is C24H23ClN2O7C_{24}H_{23}ClN_{2}O_{7}, and it has a molecular weight of 486.9 g/mol . The presence of hydroxyl and chlorinated groups is significant for its biological interactions.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes .
  • Cell Signaling Modulation : It has been shown to modulate signaling pathways related to cell proliferation and apoptosis, particularly the MAPK/ERK pathway, influencing cellular responses to stress and growth factors .
  • Differentiation Induction : Research indicates that coumarin derivatives can induce differentiation in human promyelocytic leukemia cells (HL-60), promoting their maturation into monocyte/macrophage-like cells .

Anticancer Activity

Studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, this compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is essential for protecting cells from oxidative stress. Antioxidants play a crucial role in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Effects on Protein Synthesis

Chronic dietary supplementation with norleucine has been linked to increased protein synthesis rates in various tissues, including skeletal muscle and liver. This effect is mediated through the activation of the mTOR signaling pathway, which is crucial for regulating cell growth and metabolism .

Case Studies and Research Findings

A series of studies have highlighted the biological effects of this compound:

  • Study on HL-60 Cells : In vitro studies showed that this compound could significantly induce differentiation in HL-60 cells, suggesting its potential as a therapeutic agent in leukemia treatment .
  • Protein Synthesis Research : A study involving rats indicated that norleucine supplementation enhanced protein synthesis without adaptive changes in signaling proteins associated with mTOR pathways, suggesting a direct role in metabolic regulation .
  • Antioxidant Activity Assessment : Various assays have indicated that coumarin derivatives, including this compound, exhibit significant antioxidant activity, contributing to their protective effects against oxidative stress .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis and inhibits cancer cell proliferation
AntioxidantProtects against oxidative stress through ROS scavenging
Differentiation InductionPromotes maturation of HL-60 leukemia cells into monocyte/macrophage-like cells
Protein SynthesisEnhances protein synthesis via mTOR pathway activation

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